(R)-lipoyl-AMP(1-)
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Overview
Description
(R)-lipoyl-AMP(1-) is a lipoyl-AMP(1-) obtained by deprotonation of the phosphate OH group of (R)-lipoyl-AMP; major species at pH 7.3. It is a conjugate base of a (R)-lipoyl-AMP.
Scientific Research Applications
Enzyme Catalysis and Protein Modification
Lipoyl-AMPN epsilon-lysine lipolytransferase activity
This enzyme catalyzes the transfer of the lipoyl group from lipoyl-AMP to a lysine residue of specific enzyme proteins, as observed in bovine liver mitochondria (Fujiwara et al., 1994).
Crystal structure analysis for reaction mechanisms
The crystal structure of bovine lipoyltransferase with lipoyl-AMP has been determined, providing insights into the reaction mechanism at the atomic level (Fujiwara et al., 2007).
Protein lipoylation kinetics
The reaction cascade of H protein lipoylation catalyzed by lipoate–protein ligase A was studied to understand the kinetics of protein lipoylation (Zhang et al., 2020).
Lipoic Acid Metabolism and Pathogen Adaptation
- Role in microbial pathogens: Lipoic acid metabolism, involving lipoyl-AMP, plays a role in bacterial, fungal, and protozoan pathogens, affecting pathogenesis and virulence (Spalding & Prigge, 2010).
Antimicrobial Peptide Interactions
- AMP-lipid interactions: The orientations of antimicrobial peptides (AMPs) in lipid bilayers, which are related to their antimicrobial activity, can be influenced by compounds like lipoyl-AMP (Yang, Ramamoorthy, & Chen, 2011).
Redox Regulation and Cell Signaling
- Impact on cellular redox status: Lipoic acid, related to lipoyl-AMP, is a modulator of cell redox status and plays a role in cell signaling and transcription factors (Packer & Cadenas, 2010).
Molecular Cloning and Gene Expression
- Molecular cloning of lipoyltransferase gene: Cloning and expression studies of the gene encoding lipoyltransferase, which is involved in lipoylation reactions using lipoyl-AMP, have been conducted (Fujiwara et al., 1997).
Antioxidant Properties
- Lipoic acid as an antioxidant: Studies on lipoic acid, which is interrelated with lipoyl-AMP, have highlighted its multifunctional antioxidant properties (Bast & Haenen, 2003).
Bio-Based Production in Yeast
- Metabolic engineering in yeast: Research has been conducted on metabolic engineering for the bio-based production of free R-lipoic acid, which is related to lipoyl-AMP, in yeast mitochondria (Chen, Foo, Ling, & Chang, 2020).
Properties
Molecular Formula |
C18H25N5O8PS2- |
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Molecular Weight |
534.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 5-[(3R)-dithiolan-3-yl]pentanoyl phosphate |
InChI |
InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/p-1/t10-,11-,14-,15-,18-/m1/s1 |
InChI Key |
QWEGOCJRZOKSOE-ADUAKINBSA-M |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1CSSC1CCCCC(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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